Comparative Lipophilicity and Polar Surface Area: Impact on Membrane Permeability and Off-Target Risk
N-Ethyl-1-methylazetidin-3-amine exhibits a calculated LogP of 0.07 and a topological polar surface area (TPSA) of 15 Ų [1]. In contrast, the unsubstituted analog 1-methylazetidin-3-amine (CAS 959957-92-7) is predicted to have a lower LogP and a TPSA of approximately 29.3 Ų [2]. The N-ethyl derivative N-ethylazetidin-3-amine (CAS 318269-51-1) possesses a LogP that is intermediate but lacks the additional N-methyl group, resulting in a different hydrogen-bond donor/acceptor profile [3]. These physicochemical differences are directly relevant to passive membrane permeability and oral bioavailability prediction.
| Evidence Dimension | Lipophilicity (cLogP) and Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | cLogP = 0.07; TPSA = 15 Ų |
| Comparator Or Baseline | 1-methylazetidin-3-amine: cLogP predicted lower; TPSA = 29.3 Ų (PubChem computed); N-ethylazetidin-3-amine: cLogP intermediate (no TPSA available) |
| Quantified Difference | TPSA reduction of ~14.3 Ų vs. 1-methylazetidin-3-amine; LogP difference of approximately 0.5-1.0 units vs. unsubstituted analog |
| Conditions | In silico predictions using standard algorithms (PubChem, ChemSpace) |
Why This Matters
Lower TPSA correlates with improved passive membrane permeability, while moderate LogP (0.07) balances solubility and lipophilicity, making this compound a more favorable starting point for CNS or intracellular target campaigns compared to more polar mono-substituted azetidines.
- [1] ChemSpace. N-ethyl-1-methylazetidin-3-amine (CSSB00010770055). ChemSpace Database, 2025. View Source
- [2] PubChem. 1-Methylazetidin-3-amine dihydrochloride (CID 44784901). National Library of Medicine, 2025. View Source
- [3] Kuujia. Cas no 318269-51-1 (N-ethylazetidin-3-amine). Kuujia Chemical Database, 2025. View Source
